2-((Pyridin-4-yl)methyl)hydrazine hydrochloride
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Overview
Description
2-((Pyridin-4-yl)methyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H9ClN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-4-yl)methyl)hydrazine hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
Step 1: Pyridine-4-carboxaldehyde is reacted with hydrazine hydrate in an aqueous medium.
Step 2: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of the product.
The reaction conditions generally involve heating the mixture at reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-((Pyridin-4-yl)methyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives with various functional groups.
Reduction: Hydrazine derivatives with different substituents.
Substitution: Substituted hydrazine compounds with diverse functional groups.
Scientific Research Applications
2-((Pyridin-4-yl)methyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((Pyridin-4-yl)methyl)hydrazine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by forming covalent bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxaldehyde: A precursor in the synthesis of 2-((Pyridin-4-yl)methyl)hydrazine hydrochloride.
Hydrazine hydrate: Another precursor used in the synthesis.
Pyridine derivatives: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and a hydrazine moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
pyridin-4-ylmethylhydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-9-5-6-1-3-8-4-2-6;/h1-4,9H,5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRWHUKMYOKCMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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